molecular formula C9H18Cl2N2O B1525391 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1306604-85-2

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No.: B1525391
CAS No.: 1306604-85-2
M. Wt: 241.16 g/mol
InChI Key: PLSAVRUPPUYPHQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound with the molecular formula C9H18N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride typically involves the reaction of cyclopropylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is unique due to its specific combination of a cyclopropyl group and a piperazine ring. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its significance in scientific research .

Properties

IUPAC Name

1-cyclopropyl-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.2ClH/c12-9(8-1-2-8)7-11-5-3-10-4-6-11;;/h8,10H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSAVRUPPUYPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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